ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a nitro group attached to a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyridine ring using a mixture of concentrated nitric acid and sulfuric acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
tert-Butyl Substitution: The tert-butyl group can be introduced through alkylation using tert-butyl bromide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), water
Substitution: Alkyl halides, potassium carbonate (K2CO3)
Major Products Formed
Amino Derivative: Formed from the reduction of the nitro group.
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Substituted Pyrazole Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group and pyrazole ring are key functional groups that contribute to its activity by participating in hydrogen bonding, electron transfer, and other interactions with biological molecules.
Comparison with Similar Compounds
Ethyl 3-(tert-butyl)-1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-(3-nitro-2-pyridinyl)-1H-pyrazole-5-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
Mthis compound: Contains a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-tert-butyl-2-(3-nitropyridin-2-yl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-5-23-14(20)11-9-12(15(2,3)4)17-18(11)13-10(19(21)22)7-6-8-16-13/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRQJKDJUDMPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=C(C=CC=N2)[N+](=O)[O-])C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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